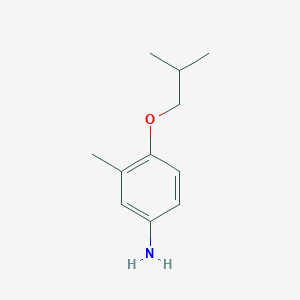

3-Methyl-4-(2-methylpropoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(2-methylpropoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8H,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBYOXQXJNHDFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 4 2 Methylpropoxy Aniline

Retrosynthetic Analysis of the 3-Methyl-4-(2-methylpropoxy)aniline Core

A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, leading to plausible synthetic strategies. The analysis suggests that the molecule can be constructed by either forming the ether linkage or by introducing the amine functionality at a late stage.

The first disconnection breaks the C-O ether bond, suggesting a precursor such as 3-methyl-4-aminophenol and an isobutyl halide or a related electrophile. This approach hinges on the strategic etherification of a phenolic precursor.

The second key disconnection involves the C-N bond of the aniline (B41778). This points towards a precursor like 3-methyl-4-(2-methylpropoxy)nitrobenzene, which can be subsequently reduced to the desired aniline. This common and often high-yielding transformation is a cornerstone of aromatic amine synthesis.

Strategies for Introducing the 2-Methylpropoxy Moiety

The formation of the ether linkage is a critical step in the synthesis of this compound. This is typically accomplished through the reaction of a phenolic precursor with an appropriate isobutyl electrophile.

Etherification Reactions via Phenolic Precursors

The Williamson ether synthesis is a classic and widely employed method for this transformation. masterorganicchemistry.comkhanacademy.orgyoutube.comyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comkhanacademy.orgyoutube.com In the context of synthesizing this compound, a suitable phenolic precursor, such as 3-methyl-4-nitrophenol, can be reacted with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. researchgate.netnih.gov

The choice of base is crucial to ensure complete deprotonation of the phenol without causing undesired side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride. khanacademy.orgyoutube.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the SN2 reaction.

A key consideration in this approach is the potential for competing elimination reactions, especially when using secondary alkyl halides. However, with a primary alkyl halide like isobutyl bromide, substitution is generally favored.

Alkylation of Hydroxy-Substituted Aromatic Systems

The alkylation of hydroxy-substituted aromatic systems is essentially a broader classification that encompasses the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org The fundamental principle remains the nucleophilic attack of a phenoxide on an alkylating agent. masterorganicchemistry.com The reactivity of the phenol and the alkylating agent, as well as the reaction conditions, dictates the efficiency of the ether formation.

For the synthesis of this compound, a plausible starting material is 3-methyl-4-nitrophenol. researchgate.netnih.gov The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its removal by a base. The resulting phenoxide can then react with an isobutylating agent.

| Starting Material | Reagent | Product |

| 3-Methyl-4-nitrophenol | Isobutyl bromide, Base | 3-Methyl-4-(2-methylpropoxy)nitrobenzene |

Strategies for Introducing the Aromatic Amine Functionality

The introduction of the amine group onto the aromatic ring is the final key transformation in the synthesis of this compound.

Reduction of Nitroaromatic Precursors

The most common and reliable method for preparing aromatic amines is the reduction of the corresponding nitroaromatic compounds. rsc.orgresearchgate.netmdpi.com This method is widely applicable and generally proceeds with high yields. rsc.org For the synthesis of this compound, the precursor would be 3-methyl-4-(2-methylpropoxy)nitrobenzene.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a clean and efficient method. rsc.orgresearchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Alternatively, chemical reduction methods can be used. These include the use of metals in acidic media, such as tin or iron in hydrochloric acid, or the use of sodium borohydride (B1222165) in the presence of a catalyst. rsc.org The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.

The reduction of nitroaromatics can proceed through various intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline product. rsc.org

| Precursor | Reducing Agent/Catalyst | Product |

| 3-Methyl-4-(2-methylpropoxy)nitrobenzene | H₂, Pd/C | This compound |

| 3-Methyl-4-(2-methylpropoxy)nitrobenzene | Fe, HCl | This compound |

Direct Amination Approaches

Direct amination of aryl halides presents an alternative, though often more challenging, route to aromatic amines. rsc.orgnih.govrsc.org These methods involve the direct displacement of a halide on the aromatic ring with an amine source, such as ammonia (B1221849) or an ammonia equivalent. rsc.orgnih.govrsc.org This approach is often catalyzed by transition metals like palladium or copper. rsc.orgacs.org

For the synthesis of this compound, a potential precursor would be a halogenated derivative, such as 4-bromo-2-methyl-1-(2-methylpropoxy)benzene (B1443885). However, the direct amination of unactivated aryl halides can be difficult and may require specialized ligands and reaction conditions to achieve good yields. rsc.orgnih.govrsc.org The development of more efficient and general methods for direct amination remains an active area of research. acs.org

Methylation and Aromatic Functionalization Approaches

The synthesis of this compound can be approached through several routes that strategically build the molecule. These methods often involve the sequential or convergent introduction of the methyl and the 2-methylpropoxy (isobutoxy) groups onto an aniline-based starting material.

Regioselective Functionalization of Aniline Derivatives

The regioselective functionalization of aniline and its derivatives is a cornerstone for the synthesis of specifically substituted anilines like the target compound. The directing effects of the amino group and other substituents on the aromatic ring are pivotal in achieving the desired substitution pattern.

A plausible synthetic route commences with a readily available starting material such as 4-aminophenol (B1666318). The synthesis would proceed through a multi-step process:

Protection of the Aniline: The highly reactive amino group of 4-aminophenol is often protected to prevent unwanted side reactions during subsequent steps.

O-Alkylation (Etherification): The phenolic hydroxyl group can be alkylated using isobutyl bromide in the presence of a base like potassium carbonate to form the isobutoxy ether.

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through various methods, including Friedel-Crafts alkylation, although this can sometimes lead to a mixture of products. A more controlled approach would involve a directed ortho-metalation if a suitable directing group is in place.

Deprotection: The final step would involve the removal of the protecting group from the aniline to yield this compound.

Another viable strategy involves starting with 2-methyl-4-nitrophenol. This approach would involve:

Etherification: Alkylation of the hydroxyl group with isobutyl bromide.

Reduction of the Nitro Group: The nitro group is then reduced to an amine, commonly via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction. chemicalbook.com

The regioselectivity of these reactions is critical. For instance, in the synthesis of a related compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, a multi-step sequence involving nitration, substitution, and catalytic hydrogenation was employed to achieve the desired product with high yield. google.com

C-H Functionalization Strategies

Modern synthetic organic chemistry has seen the rise of C-H functionalization as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net These methods offer a more atom-economical and potentially shorter synthetic route.

For the synthesis of this compound, a directed C-H methylation could be envisioned. Starting with 4-(2-methylpropoxy)aniline, a directing group could be installed on the aniline nitrogen to facilitate the selective methylation at the C-3 position. Transition metal catalysis, often employing palladium, rhodium, or ruthenium catalysts, is a common feature of these reactions. researchgate.netnih.gov While highly effective for ortho-functionalization, achieving selective meta-functionalization can be more challenging. nih.gov

Recent advances have demonstrated para-selective C-H olefination of aniline derivatives using a Pd/S,O-ligand based catalyst, highlighting the potential for high regioselectivity with the appropriate catalytic system. nih.gov Although not a methylation reaction, this illustrates the principle of achieving specific C-H functionalization on the aniline ring.

Comparative Analysis of Synthetic Pathways

The choice of a synthetic pathway for this compound depends on several factors, including the desired yield, reaction efficiency, cost of reagents, and ease of purification.

Yield Optimization and Reaction Efficiency

The classical multi-step synthesis starting from substituted phenols or anilines generally offers reliable and scalable routes. For instance, the reduction of a nitro group to an aniline, a common step in such syntheses, can often be achieved in high to quantitative yields. chemicalbook.com A patent describing the synthesis of a related aniline derivative through nitration followed by catalytic hydrogenation reports yields as high as 86% for the nitration step and 83% for the hydrogenation step. google.com

C-H functionalization routes, while elegant, may require extensive optimization of reaction conditions, including the catalyst, ligand, solvent, and temperature, to achieve high yields and selectivity. The efficiency can be highly dependent on the specific substrate and the directing group employed.

Below is an interactive data table comparing potential synthetic pathways based on typical yields for analogous reactions found in the literature.

| Synthetic Pathway | Key Steps | Typical Yield Range (%) |

| From 4-Aminophenol | Protection, O-Alkylation, Methylation, Deprotection | 60-80 (Overall) |

| From 2-Methyl-4-nitrophenol | Etherification, Nitro Reduction | 70-90 (Overall) |

| C-H Functionalization | Directed C-H Methylation | 50-85 (for the C-H functionalization step) |

Note: The presented yields are estimates based on analogous reactions and may vary for the specific synthesis of this compound.

Consideration of Reagent Selectivity and Reaction Conditions

The selectivity of the reagents is paramount in ensuring the formation of the desired isomer. In classical approaches, the inherent directing effects of the substituents play a major role. For example, the hydroxyl group in 4-aminophenol directs electrophilic substitution to the ortho position (C-3 and C-5).

The choice of the methylating agent is also crucial. "Soft" methylating agents like methyl iodide tend to react at more nucleophilic sites, while "hard" agents like dimethyl sulfate (B86663) might show different selectivity. e3s-conferences.org The reaction conditions, such as temperature and the choice of base, also significantly influence the outcome. For instance, the methylation of a quinoline (B57606) derivative showed that the use of a strong base was necessary for the reaction to proceed. mdpi.com

In C-H functionalization, the selectivity is primarily controlled by the directing group and the catalyst system. The development of ligands that can control the regioselectivity of the C-H activation step is an active area of research. researchgate.netnih.gov The reaction conditions for C-H functionalization can range from mild to harsh, and the tolerance of various functional groups must be considered.

Advanced Characterization Techniques for 3 Methyl 4 2 Methylpropoxy Aniline

Spectroscopic Analysis of Molecular Structure and Conformation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Methyl-4-(2-methylpropoxy)aniline. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence of its structure.

In a typical ¹H NMR spectrum, specific proton signals are expected. The aromatic protons would appear as distinct signals in the downfield region, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the methyl group attached to the ring and the isobutoxy group would also exhibit characteristic chemical shifts and multiplicities. For instance, the isobutoxy group would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) (-O-CH₂-) protons. The amine (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would indicate the positions of the substituents. The carbons of the methyl and isobutoxy groups would appear in the aliphatic region of the spectrum.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.5 | Multiplet |

| -NH₂ | 3.5 - 4.5 | Broad Singlet |

| -O-CH₂- | 3.7 - 3.9 | Doublet |

| Ar-CH₃ | 2.2 - 2.4 | Singlet |

| -CH(CH₃)₂ | 1.8 - 2.2 | Multiplet |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet |

This table presents expected values based on typical ranges for similar functional groups and should be considered illustrative.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods would confirm the presence of the amine, ether, and aromatic functionalities.

The FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ range. The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage would produce a strong band around 1200-1250 cm⁻¹.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-O-C bond would also be Raman active.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | > 3000 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-O-C (Ether) | 1200 - 1250 | Asymmetric Stretching |

This table presents expected vibrational frequencies based on characteristic group frequencies and should be considered illustrative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be characterized by absorption bands arising from the π → π* transitions of the substituted benzene ring. The presence of the amino and alkoxy groups, both being auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity.

| Transition | Expected λmax (nm) |

| π → π | 230 - 250 |

| π → π | 280 - 300 |

This table presents expected absorption maxima based on typical values for substituted anilines and should be considered illustrative.

Mass Spectrometry (MS/MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its molecular formula. For a related compound, N,3,5-trimethyl-4-(2-methylpropoxy)aniline, the computed exact mass is 207.162314293 Da. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing aniline (B41778) derivatives, often producing a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, providing valuable structural information. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the isobutyl group or cleavage of the ether bond.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 194.1545 | Protonated molecular ion |

| [M-C₄H₉]⁺ | 137.0813 | Loss of the isobutyl group |

| [M-OC₄H₉]⁺ | 121.0864 | Cleavage of the ether bond |

This table presents hypothetical m/z values based on the calculated exact mass and expected fragmentation pathways. The exact mass of this compound is calculated to be 193.1467.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of non-volatile organic compounds like this compound. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase.

A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape), would be suitable for the analysis of this compound. The retention time of the compound would be a characteristic property under specific chromatographic conditions. A purity assessment would be performed by integrating the peak area of the main component and any impurity peaks detected, typically by a UV detector set at one of the absorption maxima of the compound. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.

| Parameter | Typical Condition |

| Column | C18, 2.1 x 50 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.6 mL/min |

| Detection | UV at 240 nm and 290 nm |

This table outlines typical starting conditions for an HPLC/UPLC method development for the analysis of this compound and should be considered illustrative.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For substituted anilines like this compound, GC is an effective method for purity assessment and quantification. researchgate.netd-nb.info The separation is based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inside of a long, thin capillary column. researchgate.net

The volatility of this compound, influenced by its molecular weight and the ether linkage, makes it amenable to GC analysis. The choice of stationary phase is critical for achieving optimal separation from potential impurities, such as starting materials or side-products from its synthesis. Non-polar columns (e.g., those with polydimethylsiloxane-based phases like SE-54 or SPB-1) or mid-polarity columns (like those containing phenyl and cyanopropyl groups, e.g., OV-17) are commonly used for aniline derivatives. researchgate.netacs.org The elution order and retention time are characteristic properties that depend on the compound's boiling point and its specific interactions with the stationary phase. The basicity of the aniline group can sometimes lead to peak tailing on certain columns; this can be mitigated by using specialized base-deactivated columns or by derivatization. researchgate.net

Detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Nitrogen-Phosphorus Detector (NPD), which provides enhanced selectivity for nitrogen-containing compounds like anilines. acs.org For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information based on the fragmentation pattern of the molecule. d-nb.info

Table 1: Illustrative GC-FID Operating Conditions for Analysis of Substituted Anilines

| Parameter | Value |

| Column | Fused Silica Capillary (e.g., OV-17), 30 m x 0.32 mm ID, 0.5 µm film thickness researchgate.net |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 300 °C |

| Carrier Gas | Helium |

| Oven Program | 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

| This table presents typical parameters and does not represent actual experimental data for this compound. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It is particularly well-suited for the analysis of charged or polar compounds, making it an excellent alternative or complementary method to GC and HPLC for analyzing aromatic amines. nih.govresearchgate.net In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio. mdpi.com

For the analysis of this compound, the basic amine group (pKaH ≈ 4-5) must be protonated to impart a positive charge. This is achieved by using a background electrolyte (BGE) with a pH below the compound's pKa. kapillarelektrophorese.eu Acidic buffers, such as phosphate (B84403) or formate (B1220265) at pH 2.5-4.5, are commonly employed. nih.govkapillarelektrophorese.eu Under these conditions, the protonated aniline derivative migrates toward the cathode. The separation efficiency in CE is extremely high, allowing for the resolution of closely related structural isomers. nih.gov

Detection is most commonly performed using a UV-Vis detector, as the benzene ring in the aniline derivative provides strong chromophores. kapillarelektrophorese.eu The sensitivity of CE can be significantly enhanced by employing on-line concentration techniques like field-enhanced sample injection. nih.gov

Table 2: Representative Capillary Zone Electrophoresis (CZE) Parameters for Aromatic Amine Separation

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm ID, ~50 cm total length kapillarelektrophorese.eu |

| Background Electrolyte | 20-50 mM Phosphate Buffer, pH 2.5 kapillarelektrophorese.eu |

| Separation Voltage | +20 to +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV Absorbance at ~214 nm or ~254 nm |

| This table presents typical parameters and does not represent actual experimental data for this compound. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. wikipedia.org To perform this analysis, a single crystal of high quality is required, which can sometimes be grown by slow evaporation from a suitable solvent.

While specific crystallographic data for this compound is not publicly available, analysis of related aniline derivatives provides insight into the expected structural features. cambridge.orgnih.gov The benzene ring would be confirmed as a planar hexagon. wikipedia.org The C-N bond length would likely be shorter than a typical C-N single bond (around 1.47 Å) due to partial π-bonding character between the nitrogen lone pair and the aromatic ring, a common feature in anilines. wikipedia.org The geometry around the nitrogen atom is expected to be slightly pyramidalized. wikipedia.org The analysis would also reveal the conformation of the flexible 2-methylpropoxy side chain and how the molecules pack together in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding (involving the -NH2 group) and van der Waals interactions.

Table 3: Illustrative Crystallographic Data for an Aniline Derivative (Ethyl (2S,3S)-2-acetyl-3-anilinobutanoate)

| Parameter | Value |

| Chemical Formula | C14H19NO3 |

| Crystal System | Triclinic |

| Space Group | P-1 nih.gov |

| Unit Cell Dimensions | a = 8.045 Å, b = 9.390 Å, c = 10.419 Å |

| α = 72.770°, β = 77.680°, γ = 69.490° nih.gov | |

| Volume | 702.3 ų |

| Z (Molecules/unit cell) | 2 nih.gov |

| Note: This data is for a different aniline derivative and is provided for illustrative purposes only to demonstrate the type of information obtained from an X-ray crystallography experiment. nih.gov Source: PubChem CID 139070881. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound—primarily carbon (C), hydrogen (H), nitrogen (N), and in some cases, sulfur (S) and oxygen (O). velp.comeltra.com For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirms that its empirical formula matches the theoretical formula. azom.com

The most common method is combustion analysis. A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich atmosphere. eltra.comazom.com This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2). These combustion gases are then separated and quantified by detectors, such as thermal conductivity detectors. measurlabs.com The results are compared against the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the compound's proposed formula and high purity. elementar.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Mass | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 73.70% |

| Hydrogen | H | 1.008 | 17 | 17.136 | 9.56% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93% |

| Total | C11H17NO | 179.263 | 100.00% | ||

| Calculated based on the molecular formula of this compound. |

Table 5: Comparison of Theoretical vs. Illustrative Experimental Elemental Analysis Data

| Element | Theoretical Mass % | Found Mass % (Illustrative) | Difference (%) |

| C | 73.70 | 73.55 | -0.15 |

| H | 9.56 | 9.61 | +0.05 |

| N | 7.82 | 7.78 | -0.04 |

| This table illustrates a typical comparison used to verify compound identity and purity. |

Theoretical and Computational Studies on 3 Methyl 4 2 Methylpropoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems at the electronic level. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is one of the most widely used hybrid functionals, combining a portion of the exact Hartree-Fock exchange with DFT exchange and correlation components. scirp.org It is known for providing reliable geometries and energetic properties for a broad range of organic molecules. researchgate.net

M06-2X : Developed by Truhlar and coworkers, the M06-2X functional is a hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. It is particularly well-suited for main-group thermochemistry, kinetics, and the study of non-covalent interactions. tru.canih.gov Studies have shown M06-2X can offer improved accuracy over B3LYP for systems involving medium-range electron correlation. tru.ca

CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) : This is a high-level ab initio wave-function-based method often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. nih.govmdpi.com Due to its significant computational expense, it is typically used for smaller molecules or as a benchmark to validate results from more cost-effective methods like DFT. mdpi.com

In a computational study of 3-Methyl-4-(2-methylpropoxy)aniline, DFT methods like B3LYP and M06-2X would be employed for geometry optimization and frequency calculations, while CCSD(T) could be used for single-point energy calculations on the optimized structures to obtain highly accurate electronic energies. mdpi.com

The accuracy of any quantum chemical calculation is dependent not only on the chosen method but also on the basis set, which is a set of mathematical functions used to construct the molecular orbitals.

Pople-style basis sets (e.g., 6-311++G(d,p)) : This nomenclature describes a split-valence basis set. The "6-311G" part indicates that core orbitals are described by six primitive Gaussian functions, and the valence orbitals are described by three functions (composed of 3, 1, and 1 primitive Gaussians). The "++" signifies the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++), which are crucial for accurately describing anions, lone pairs, and weak interactions. gaussian.com The "(d,p)" denotes the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens) that allow for more flexibility in the orbital shapes, which is essential for describing chemical bonds accurately. gaussian.compsicode.org The 6-311++G(d,p) basis set is considered a flexible and reliable choice for DFT calculations on organic molecules. researchgate.netresearchgate.net

Karlsruhe basis sets (e.g., def2TZVPP) : This is another family of widely used basis sets. "def2" is the family name, "TZVP" stands for "triple-zeta valence with polarization," indicating a high-level description of the valence electrons. The final "P" in def2TZVPP adds another set of polarization functions. scirp.org These basis sets are well-defined for nearly the entire periodic table and are often used in conjunction with various DFT functionals. researchgate.net

For this compound, a basis set like 6-311++G(d,p) or def2TZVPP would be selected to ensure a sufficiently flexible description of the electron density, capturing the nuances of the substituted aromatic ring, the ether linkage, and the amine group. scirp.orgmdpi.com

Electronic Structure and Reactivity Descriptors

Once the geometry of this compound is optimized using the methods described above, various electronic properties and reactivity descriptors can be calculated to understand its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons, indicating a higher reactivity towards electrophiles.

LUMO : This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating a higher reactivity towards nucleophiles.

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive. aimspress.com

From the HOMO-LUMO gap, several quantum chemical descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness. researchgate.netresearchgate.net For an aniline (B41778) derivative like this compound, the HOMO is expected to be localized over the electron-rich aniline ring and the nitrogen and oxygen atoms, while the LUMO would likely be distributed over the antibonding π* orbitals of the aromatic system.

Table 1: Representative Quantum Chemical Descriptors Derived from HOMO-LUMO Energies (Note: The following values are illustrative for a molecule of this type and would need to be calculated specifically for this compound.)

| Parameter | Formula | Description |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. aimspress.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value:

Red/Yellow : Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen. uni-muenchen.deresearchgate.net

Blue : Regions of positive potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

Green : Regions of neutral or near-zero potential, often associated with nonpolar parts of the molecule.

For this compound, the MEP map would be expected to show the most negative potential (red) localized on the nitrogen atom of the amine group and the oxygen atom of the ether group, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.netmdpi.com Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amine group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of the classic Lewis structure (bonds and lone pairs). wikipedia.org It is used to investigate intramolecular interactions, charge transfer, and hyperconjugation by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.deaimspress.com

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated. A larger E(2) value indicates a more significant interaction and greater electron delocalization. aimspress.com

In this compound, key interactions would include:

Delocalization from the lone pair of the nitrogen atom (nN) into the antibonding π* orbitals of the benzene (B151609) ring (π*C-C).

Delocalization from the lone pair of the oxygen atom (nO) into the antibonding σ* or π* orbitals of adjacent bonds.

Hyperconjugative interactions involving the methyl and methylpropoxy groups.

Table 2: Illustrative NBO Second-Order Perturbation Analysis (Note: This table presents hypothetical but representative interactions for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (Carom-Carom) | High | Lone pair delocalization into the ring. |

| LP (1) O | σ* (Carom-Cpropoxy) | Moderate | Lone pair delocalization. |

| σ (C-H)methyl | σ* (Carom-Carom) | Low | Hyperconjugation. |

Fukui Function Analysis for Reactive Sites

Fukui functions are essential descriptors in conceptual density functional theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The analysis involves calculating the change in electron density at each atomic site upon the addition or removal of an electron.

For this compound, a Fukui analysis would typically involve the following calculations:

fk+ : For nucleophilic attack, this function indicates the sites most susceptible to losing an electron.

fk- : For electrophilic attack, this function highlights the sites most likely to accept an electron.

fk0 : For radical attack, this function is the average of fk+ and fk-.

The results of such an analysis would be presented in a table, pinpointing the specific atoms (e.g., the nitrogen of the aniline group, specific carbons on the aromatic ring) most likely to participate in different types of reactions.

Table 1: Hypothetical Fukui Function Indices for this compound

| Atomic Site | fk+ | fk- | fk0 | Predicted Reactivity |

| N (Aniline) | Data not available | Data not available | Data not available | Nucleophilic/Radical |

| C1 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| C2 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| C3 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| C4 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| C5 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| C6 (Ring) | Data not available | Data not available | Data not available | Electrophilic |

| O (Propoxy) | Data not available | Data not available | Data not available | Nucleophilic |

This table is for illustrative purposes only, as no published data exists for this specific molecule.

Conformational Analysis and Intermolecular Interactions

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. For this compound, key dihedral angles for a PES scan would include the rotation around the C-N bond of the aniline group and the C-O bond of the 2-methylpropoxy group.

The scan would reveal the most stable conformations (energy minima) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and its preferred shapes.

Hydrogen Bonding and Crystal Packing Interactions

In the solid state, the arrangement of molecules, or crystal packing, is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. For this compound, the primary hydrogen bond donor is the -NH2 group of the aniline moiety, while the oxygen atom of the 2-methylpropoxy group can act as a hydrogen bond acceptor.

Reaction Mechanism and Kinetic Studies

Computational Elucidation of Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For a given reaction involving this compound, researchers can map out the entire reaction pathway, identifying reactants, transition states, intermediates, and products. For instance, in a reaction with a hydroxyl radical, various abstraction and addition pathways could be computationally explored to determine the most favorable route. mdpi.com

Transition State Theory and Microcanonical Theories (e.g., RRKM) for Kinetic Modeling

Once a reaction pathway and its associated transition states are identified, theoretical models can be used to calculate reaction rates.

Transition State Theory (TST): TST provides a framework for calculating the rate constant of a reaction based on the properties of the reactants and the transition state. mdpi.comnih.gov It is a fundamental tool for predicting reaction kinetics. mdpi.comnih.gov

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: RRKM theory is a more sophisticated model used for unimolecular reactions, where an energized molecule rearranges or fragments. wikipedia.org It considers the statistical distribution of energy within the molecule's vibrational modes to calculate microcanonical rate constants. wikipedia.org This theory is particularly important for understanding reactions over a range of temperatures and pressures. nih.gov

Vibrational Spectrum Simulation and Interpretation

The theoretical and computational investigation of the vibrational spectrum of this compound provides profound insights into its molecular structure, bonding, and the dynamics of its constituent atoms. By employing quantum chemical calculations, a detailed and nuanced understanding of the molecule's infrared and Raman spectra can be achieved, which complements and aids in the interpretation of experimental spectroscopic data.

Computational methods, particularly those based on Density Functional Theory (DFT), have proven to be exceptionally powerful tools for predicting the vibrational frequencies of organic molecules. globalresearchonline.netmdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set such as 6-311++G(d,p), is a widely used method for obtaining a balance between computational cost and accuracy in the prediction of molecular vibrational spectra. globalresearchonline.net Ab initio methods, such as Hartree-Fock (HF), are also utilized, though DFT methods like B3LYP are often found to be superior for molecular vibrational problems when comparing calculated results with experimental data. globalresearchonline.net

The process begins with the optimization of the molecular geometry of this compound to find its most stable conformation, or ground state. Following this, the harmonic vibrational frequencies are calculated. These theoretical frequencies often exhibit systematic deviations from experimental values due to the neglect of anharmonicity and the use of a finite basis set. To bridge this gap, the calculated frequencies are typically scaled using empirical scaling factors. globalresearchonline.net This scaling procedure significantly improves the agreement between the theoretical and experimental spectra, allowing for a more reliable assignment of the observed vibrational bands to specific molecular motions.

A detailed assignment of the vibrational modes is crucial for a complete understanding of the molecule's properties. For instance, the N-H stretching vibrations of the primary amine group are expected to appear in the high-frequency region of the spectrum. The C-H stretching vibrations of the aromatic ring, the methyl group, and the isobutoxy group also have characteristic frequency ranges. The C-N stretching vibration and the various bending and deformation modes of the aniline ring provide a fingerprint of the core structure. The vibrations associated with the isobutoxy group, such as C-O-C stretching and the various modes of the propyl chain, can also be identified.

To illustrate the expected vibrational modes and their typical frequency ranges for this compound, a representative data table based on computational studies of similar aniline derivatives is presented below. It is important to note that the precise frequencies for this specific molecule would require a dedicated computational study.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description of Motion |

| N-H Asymmetric Stretch | 3500 - 3400 | Asymmetric stretching of the amine N-H bonds. |

| N-H Symmetric Stretch | 3400 - 3300 | Symmetric stretching of the amine N-H bonds. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2870 | Asymmetric and symmetric stretching of C-H bonds in the methyl and isobutoxy groups. |

| C=C Aromatic Stretch | 1650 - 1430 | Stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| NH₂ Scissoring | 1650 - 1590 | In-plane bending (scissoring) motion of the amino group. |

| CH₃ Asymmetric Bending | ~1460 | Asymmetric deformation of the methyl group. |

| CH₃ Symmetric Bending | ~1380 | Symmetric deformation (umbrella mode) of the methyl group. |

| C-N Stretch | 1340 - 1250 | Stretching vibration of the carbon-nitrogen bond connecting the amino group to the ring. |

| Aromatic C-O-C Stretch | 1270 - 1230 | Asymmetric stretching of the ether linkage to the aromatic ring. |

| Aliphatic C-O-C Stretch | 1150 - 1085 | Asymmetric stretching of the ether linkage in the isobutoxy group. |

| In-plane C-H Bending | 1300 - 1000 | Bending motions of the aromatic C-H bonds within the plane of the ring. |

| Out-of-plane C-H Bending | 900 - 675 | Bending motions of the aromatic C-H bonds out of the plane of the ring. |

The interpretation of the simulated spectrum involves correlating the calculated frequencies and their corresponding atomic displacements (visualized as animations in computational software) with the bands observed in experimental FT-IR and FT-Raman spectra. This comparative analysis allows for a definitive assignment of the fundamental vibrational modes of the molecule. globalresearchonline.net

Chemical Reactivity and Derivatization of 3 Methyl 4 2 Methylpropoxy Aniline

Reactions Involving the Aromatic Amine Functionality

The primary amine group is the most reactive site for many transformations of 3-Methyl-4-(2-methylpropoxy)aniline, serving as a potent nucleophile and a base.

Electrophilic Aromatic Substitution Reactions

The aniline (B41778) moiety strongly activates the aromatic ring towards electrophilic substitution. Both the amine and the isobutoxy groups are ortho, para-directing. The methyl group is also an ortho, para-director, albeit weaker. In this compound, the position para to the amine is occupied by the isobutoxy group. The positions ortho to the powerful amine activator (positions 2 and 6) are therefore the most likely sites for substitution.

However, the high reactivity can be a challenge. For instance, direct bromination of aniline typically results in the formation of 2,4,6-tribromoaniline. wikipedia.org To achieve mono-substitution on a highly activated ring like that of this compound, protection of the amine group is often necessary. This is commonly done by converting the amine to an amide, for example, by reacting it with acetyl chloride. The resulting acetanilide (B955) is less activated, allowing for more controlled substitution. Subsequent hydrolysis of the amide regenerates the amine functionality.

Predicted Regioselectivity for Electrophilic Substitution:

Most Favored Positions: C2 and C6 (ortho to the amine, meta to the isobutoxy)

Steric Hindrance: The isobutoxy group may provide some steric hindrance, potentially favoring substitution at the C6 position over the C2 position, which is flanked by the methyl group.

Nucleophilic Reactions and Amide Formation

The lone pair of electrons on the nitrogen atom makes the amine group strongly nucleophilic. It readily reacts with a variety of electrophiles. A cornerstone reaction is the formation of amides through acylation. This can be achieved by reacting the aniline with acyl chlorides or acid anhydrides. masterorganicchemistry.com Due to the release of HCl during reaction with acyl chlorides, a base is often added to neutralize it.

Alternatively, amides can be formed directly from carboxylic acids using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form an active ester, which is then attacked by the amine to yield the amide under mild conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates.

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Acylation with Acyl Halides | R-COCl, Pyridine or other base | A rapid and common method where the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. | masterorganicchemistry.com |

| Acylation with Acid Anhydrides | (R-CO)₂O | Similar to using acyl chlorides but generally less reactive. The byproduct is a carboxylic acid. | masterorganicchemistry.com |

| Peptide Coupling (DCC) | R-COOH, DCC | A mild method that forms an amide bond via dehydration, mediated by the coupling agent. Widely used in peptide synthesis. | masterorganicchemistry.com |

| Weinreb Amidation | Trimethylaluminium (AlMe₃) | Carboxylic acids can be converted to amides using amines in the presence of trimethylaluminium. | organic-chemistry.org |

Oxidation and Reduction Pathways

The oxidation of anilines can be complex and often leads to a mixture of products, including polymeric materials (polyaniline), quinones, or azo compounds, depending on the oxidant and reaction conditions. wikipedia.org The electron-rich nature of the ring and the amine group makes them susceptible to oxidation. A theoretical study on the reaction of aniline with methyl radicals, a form of oxidation, indicates that hydrogen abstraction from the -NH₂ group is a significant pathway. nih.gov

The aniline functional group itself is generally stable towards catalytic hydrogenation under conditions that might reduce other functional groups like alkenes or nitro groups. The aromatic ring can be reduced to a cyclohexylamine, but this typically requires harsh conditions (high pressure and temperature). For a molecule like this compound, the amine is already in a reduced state and is not typically a target for further reduction under standard laboratory conditions.

Metal-Catalyzed Coupling Reactions (e.g., Cross-Couplings, C-H Functionalization)

While this compound itself is not primed for cross-coupling, its halogenated derivatives are excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. Following electrophilic halogenation (e.g., bromination) at the activated C2 or C6 positions, the resulting halo-aniline can participate in a wide array of metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst, is a powerful tool. For example, a bromo-derivative of the title compound could be coupled with various aryl, alkyl, or vinyl boronic acids or esters to generate diverse molecular architectures.

| Aniline Substrate | Coupling Partner | Catalyst/Base | Product Yield | Reference |

|---|---|---|---|---|

| 4-Bromo-2-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | ~33-46% | [No Source] |

| ortho-Bromoaniline | Aryl boronic esters | Pd catalyst | Good to excellent yields | [No Source] |

| 4-Bromoaniline | (3-formylphenyl)boronic acid | Pd(PPh₃)₂Cl₂ | Not specified | [No Source] |

Reactions Involving the Aromatic Ring System

Friedel-Crafts Reactions and Alkylation

The classic Friedel-Crafts alkylation and acylation reactions are generally problematic for anilines, including this compound. The basic amine group reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. wikipedia.org This forms a complex that deactivates the aromatic ring by placing a positive charge on the nitrogen atom, thus inhibiting the desired electrophilic substitution.

To overcome this limitation, the amine functionality must be protected, typically as an amide (acetanilide). The amide group is still an ortho, para-director but is significantly less activating than a free amine and does not complex as strongly with the Lewis acid. After the Friedel-Crafts reaction, the protecting group can be removed by hydrolysis to restore the aniline. Research has also explored alternative catalysts to perform Friedel-Crafts type reactions directly on anilines under specific conditions.

Directed Ortho-Metalation and Other Directed Functionalizations

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents.

For this compound, the primary amino group (-NH₂) is a potential DMG. However, the acidic protons of the amine would be readily deprotonated by the strong base, leading to the formation of an anilide. While the resulting amide can act as a DMG, its directing ability and the subsequent reactivity of the lithiated species would be influenced by the specific reaction conditions and the nature of the electrophile. The alkoxy group can also exhibit directing effects. The regiochemical outcome of a DoM reaction on this substrate would likely be a complex interplay between the directing effects of the protected amine and the alkoxy group, as well as the steric hindrance imposed by the methyl and isobutoxy groups. Without experimental data, predicting the precise outcome is speculative.

Olefination Reactions

Olefination reactions, which form carbon-carbon double bonds, are fundamental in organic synthesis. While various methods exist, their application to a substituted aniline like this compound would depend on the specific transformation desired. For instance, the Heck reaction, which couples an alkene with an aryl halide, would require prior conversion of the aniline to a suitable halide.

Another possibility involves the formation of an imine from the aniline, which could then undergo olefination. However, direct olefination of the aromatic ring of an aniline is not a standard named reaction and would likely require a multi-step synthetic sequence. Given the lack of specific literature, any proposed olefination strategy for this compound would be purely theoretical.

Reactions Involving the Alkoxy Side Chain

The 2-methylpropoxy (isobutoxy) side chain offers additional sites for chemical modification.

Cleavage and Modification of the Ether Linkage

The ether linkage in this compound can be cleaved under various conditions. Acidic cleavage, typically with strong acids like HBr or HI, proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide. In the case of an alkyl aryl ether, the cleavage generally occurs at the alkyl-oxygen bond. The products would be 3-methyl-4-aminophenol and isobutyl halide.

Reactions at the Isobutyl Group

The isobutyl group itself is relatively unreactive. However, under radical conditions, functionalization at the tertiary C-H bond could potentially occur. More likely, modifications would be performed on the isobutoxy group prior to its installation on the aromatic ring, or after a cleavage reaction.

Structure-Reactivity Relationships and Mechanistic Insights

The reactivity of this compound is dictated by the electronic and steric properties of its substituents.

Influence of Substituents on Electronic and Steric Effects

The amino group is a strong activating group, donating electron density to the aromatic ring through resonance, particularly at the ortho and para positions. The 2-methylpropoxy group is also an activating, ortho, para-director due to the lone pairs on the oxygen atom. The methyl group is a weakly activating, ortho, para-director through hyperconjugation and inductive effects.

The combined electronic effect of these groups makes the aromatic ring highly susceptible to electrophilic aromatic substitution. However, the regioselectivity of such reactions would be a complex outcome of the directing effects of all three substituents.

Sterically, the bulky isobutoxy group and the adjacent methyl group can hinder access to the ortho positions of the amino and alkoxy groups, respectively. This steric hindrance can play a significant role in directing the outcome of reactions, potentially favoring substitution at less hindered positions. For instance, in an electrophilic substitution reaction, attack might be favored at the position ortho to the amino group and meta to the alkoxy group, depending on the size of the incoming electrophile.

Computational Analysis of this compound: Awaiting Research

As of late 2024, a thorough review of scientific literature and chemical databases reveals a significant gap in the computational analysis of This compound . While computational chemistry has become an indispensable tool for predicting chemical behavior, including reaction selectivity and mechanisms, specific studies focusing on this particular substituted aniline appear to be unavailable in the public domain.

Computational studies on analogous molecules, such as other substituted anilines, utilize a variety of methods to provide deep insights into their chemical properties. These investigations often employ Density Functional Theory (DFT) and ab initio calculations to model the electronic structure and predict the most likely pathways for chemical reactions. For instance, research on similar aromatic amines explores how different substituents on the aniline ring influence the electron density distribution, which in turn dictates the regioselectivity of electrophilic substitution and other reactions.

In a hypothetical computational study of This compound , researchers would likely focus on several key areas. The electronic effects of the methyl and isobutoxy groups would be of primary interest. The methyl group at the 3-position is an electron-donating group, which would be expected to activate the aromatic ring towards electrophilic attack. The 4-isobutoxy group, also electron-donating through resonance, would further enhance this activation. Computational models could precisely quantify the impact of these groups on the electron density at various positions on the ring, thereby predicting the most probable sites for reaction.

Furthermore, computational analysis could elucidate the steric hindrance presented by the bulky isobutoxy group. This steric factor could play a crucial role in directing the approach of reactants, potentially favoring substitution at less hindered positions or influencing the conformational preferences of reaction intermediates and transition states.

Molecular orbital calculations, such as the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would provide valuable information on the molecule's reactivity. The energy and shape of the HOMO would indicate the most likely sites for electrophilic attack, while the LUMO would suggest the preferred locations for nucleophilic attack.

While detailed research findings and data tables for This compound are not currently available, the established methodologies of computational chemistry provide a clear framework for how such an investigation would proceed. Future research in this area would be invaluable for understanding the nuanced reactivity of this compound and for designing new synthetic routes and materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The industrial viability and environmental impact of producing 3-Methyl-4-(2-methylpropoxy)aniline hinge on the development of efficient and sustainable synthetic methodologies. Traditional routes to substituted anilines often involve the reduction of corresponding nitroaromatic compounds. wikipedia.orgresearchgate.net For this compound, this would likely start from 1-methoxy-2-methyl-4-nitrobenzene, which is then catalytically hydrogenated. chemicalbook.com While effective, this multi-step process can generate significant waste.

Future research should focus on greener alternatives that minimize hazardous reagents and byproducts. Key areas for investigation include:

Catalytic Amination of Aryl Halides: Developing methods like the Buchwald-Hartwig or Ullmann coupling reactions to directly aminate a precursor such as 4-bromo-2-methyl-1-(2-methylpropoxy)benzene (B1443885) using ammonia (B1221849) would be a more direct route. wikipedia.org Research into earth-abundant metal catalysts (e.g., copper, iron) instead of precious metals (e.g., palladium) is a critical goal for sustainability.

One-Pot Syntheses: Designing a one-pot reaction from readily available starting materials, such as 2-methylphenol, could significantly improve efficiency. This might involve a sequence of etherification, nitration, and reduction in a single reaction vessel, reducing solvent usage and purification steps.

Flow Chemistry: Implementing continuous flow reactors for the synthesis can offer superior control over reaction parameters (temperature, pressure), improve safety, and allow for easier scalability compared to batch processes. This approach is particularly beneficial for potentially hazardous reactions like nitration.

Biocatalysis: Exploring enzymatic routes, while challenging, could offer unparalleled selectivity and environmental compatibility. Identifying or engineering an enzyme capable of aminating the aromatic ring would represent a significant breakthrough in green chemistry.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Precursor Example | Potential Advantages | Research Challenges |

| Catalytic Hydrogenation | 1-(2-methylpropoxy)-2-methyl-4-nitrobenzene | High yield, established technology | Multi-step process, potential for hazardous intermediates |

| Direct Catalytic Amination | 4-halo-1-(2-methylpropoxy)-2-methylbenzene | Fewer steps, high atom economy | Catalyst cost and stability, harsh reaction conditions |

| Green Chemistry Approaches | Substituted Benzyl Azides | Use of water or no solvent, room temperature | Limited to specific substitution patterns, precursor availability chemrxiv.orgchemrxiv.org |

| Three-Component Reactions | Acetone, amines, 1,3-diketones | Facile, uses simple precursors | May not be suitable for this specific substitution pattern rsc.org |

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

Understanding the mechanism of a chemical reaction is fundamental to its optimization. The synthesis of this compound likely involves several transient species and reaction intermediates that are difficult to isolate. Advanced spectroscopic techniques can provide invaluable insights into the reaction pathway in real-time.

Future research in this area should employ a combination of methods to build a comprehensive mechanistic picture:

In-Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy allow for the monitoring of reactant consumption and product formation as the reaction happens, potentially revealing the presence of short-lived intermediates.

Low-Temperature Spectroscopy: By conducting reactions at cryogenic temperatures, it is possible to trap and stabilize reactive intermediates. Low-temperature absorbance spectroscopy can then be used to characterize these transient species, as has been done in studies of enzymatic reactions. researchgate.net

Transient Absorption Spectroscopy: This ultrafast technique uses a pump-probe laser setup to detect species with lifetimes in the nanosecond to femtosecond range, which is ideal for studying excited states or highly reactive radical intermediates that may form during a reaction.

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring to identify the mass of intermediates, providing clues to their structure. nih.gov This has been used to identify tetramers as key intermediates in aniline (B41778) polymerization. nih.gov

For instance, during the catalytic reduction of a nitro-group precursor, these techniques could help elucidate the nature of nitroso and hydroxylamine (B1172632) intermediates on the catalyst surface.

High-Throughput Computational Screening for Rational Derivatization Design

The specific structure of this compound serves as a scaffold that can be chemically modified to create a library of new molecules with tailored properties. High-throughput computational screening offers a powerful tool to predict the properties of these derivatives before committing to their synthesis, saving significant time and resources. rsc.org

This research avenue involves using computational methods to explore "chemical space":

Density Functional Theory (DFT): DFT calculations can predict the electronic properties, reactivity, and spectral characteristics of hypothetical derivatives. northwestern.edumdpi.com This allows for the pre-screening of candidates for applications in electronics or as functional materials.

Molecular Dynamics (MD) Simulations: MD simulations can predict physical properties such as solubility, conformational flexibility, and how the molecules might pack in a solid state. This is crucial for designing materials with specific physical characteristics.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a set of known aniline derivatives, QSAR can predict the properties (e.g., toxicity, binding affinity, material performance) of new, unsynthesized derivatives of this compound. nih.gov

A computational workflow could be designed to virtually append a wide range of functional groups to the aniline's amino group or aromatic ring. The screening could then identify derivatives with optimal properties for a target application, such as a specific absorption wavelength for a dye or ideal electronic levels for an organic semiconductor. This approach has been successfully used to identify novel drug candidates and materials for energy applications. nih.govrsc.org

| Computational Method | Predicted Properties | Application in Derivatization |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectral data | Screening for electronic materials, dyes, catalysts |

| Molecular Dynamics (MD) | Solubility, melting point, conformational states | Designing polymers, liquid crystals, pharmaceuticals |

| QSAR | Biological activity, toxicity, environmental fate | Guiding the design of safer and more effective chemicals |

Exploration of New Materials Applications with Tailored Properties

The true value of this compound may lie in its use as a building block for advanced materials. researchgate.net The combination of the rigid aromatic ring and the flexible, bulky side groups could lead to materials with unique properties.

Future research should explore its potential in several key areas:

Conductive Polymers: Aniline is the precursor to polyaniline (PANI), a well-known conductive polymer. rsc.org Using this compound as a monomer in oxidative polymerization could yield a novel PANI derivative. The methyl and 2-methylpropoxy substituents would likely increase the polymer's solubility in common organic solvents, making it easier to process into thin films for applications like chemical sensors, anti-corrosion coatings, and organic electronic devices. rsc.orgrsc.org The substituents would also modulate the electronic properties and morphology of the polymer. rsc.org

High-Performance Polymers: The aniline functional group can react with other monomers to form polymers like polyamides and polyurethanes. echemi.com Incorporating the this compound unit could enhance properties such as thermal stability, flame retardancy, or optical clarity.

Organic Dyes and Pigments: The aniline core is a common feature in many dyes. echemi.com Derivatization, particularly through diazotization and coupling reactions, could produce novel colorants. wikipedia.org The substituents on the ring would influence the final color and properties like lightfastness and solubility.

Pharmaceutical and Agrochemical Intermediates: Many biologically active molecules are based on a substituted aniline framework. researchgate.netsci-hub.se The unique substitution pattern of this compound makes it an interesting candidate for synthesis and screening for potential pharmaceutical or agrochemical applications.

Q & A

Q. What analytical techniques quantify trace impurities in synthesized batches?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection identifies impurities at ppm levels. Gas chromatography-mass spectrometry (GC-MS) detects volatile byproducts. Nuclear Overhauser effect (NOE) NMR experiments differentiate structural isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.